Benzonitrile

Catalog No.
S582151
CAS No.
100-47-0
M.F
C7H5N
C6H5(CN)
C7H5N
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzonitrile

CAS Number

100-47-0

Product Name

Benzonitrile

IUPAC Name

benzonitrile

Molecular Formula

C7H5N
C6H5(CN)
C7H5N

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H

InChI Key

JFDZBHWFFUWGJE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#N

solubility

1 to 5 mg/mL at 73° F (NTP, 1992)
0.02 M
In water, 2000 mg/L at 25 °C
Miscible with common organic solvents
Miscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloride
Solubility in water, g/100ml at 22 °C: 0.1-0.5 (poor)

Synonyms

Benzenecarbonitrile; Benzenenitrile; Benzoic Acid Nitrile; Benzonitril; Cyanobenzene; NSC 8039; Phenyl Cyanide

Canonical SMILES

C1=CC=C(C=C1)C#N

The exact mass of the compound Benzonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 73° f (ntp, 1992)0.02 min water, 2000 mg/l at 25 °cmiscible with common organic solventsmiscible with ethanol; very soluble in acetone, benzene; soluble in carbon tetrachloridesolubility in water, g/100ml at 22 °c: 0.1-0.5 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8039. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Benzonitrile (PhCN) is an aromatic nitrile recognized for its utility as a polar aprotic solvent and a precursor in organic synthesis. Its key procurement-relevant characteristics include a high boiling point of 191 °C and miscibility with most organic solvents, which contrasts with common aliphatic nitriles like acetonitrile. This profile makes it suitable for high-temperature reactions and as a solvent for various resins, polymers, and anhydrous metallic salts. In synthesis, it serves as a precursor for pharmaceuticals, dyes, and notably, benzoguanamine resins, and its labile coordinating properties are leveraged in organometallic chemistry.

Substituting Benzonitrile with seemingly similar compounds like acetonitrile or alternative precursors such as benzaldehyde often fails due to critical differences in physical and chemical properties that directly impact processability and reaction outcomes. Unlike the highly volatile acetonitrile (BP 82 °C), benzonitrile's high boiling point (191 °C) is essential for processes requiring elevated temperatures. Furthermore, its unique electronic structure, with delocalized π-electrons interacting with the cyano group, differentiates its solvent behavior and reactivity from simple aliphatic nitriles. In organometallic synthesis, benzonitrile acts as a conveniently labile ligand, a property not shared by stronger coordinating solvents, allowing for the formation of useful synthetic intermediates like PdCl2(PhCN)2. When used as a chemical precursor, for example in the synthesis of certain 1,3,5-triazines, direct use of benzonitrile is specified and cannot be readily replaced by other benzoyl sources without altering the synthesis pathway.

Superior Thermal Processing Window Compared to Acetonitrile

Benzonitrile offers a significantly wider liquid range and higher thermal stability, critical for process safety and high-temperature applications where more common nitrile solvents are unsuitable. Its boiling point is over 100 °C higher than that of acetonitrile, providing a much larger operational window for reactions and formulations requiring sustained heat.

Evidence DimensionBoiling Point (°C)
Target Compound Data191 °C
Comparator Or BaselineAcetonitrile: 81-82 °C
Quantified Difference+109 °C
ConditionsStandard atmospheric pressure.

This thermal advantage makes benzonitrile the required choice for syntheses, polymer processing, or cleaning applications that must be conducted well above 82 °C.

Enhanced Electrochemical Stability for High-Voltage Applications

In high-voltage electrochemical systems, nitriles are valued for their oxidative stability. Benzonitrile-based electrolytes have been engineered for 4.5 V lithium metal batteries, demonstrating exceptional cycling performance. This stability is attributed to the ability of nitrile groups to coordinate with the cathode surface, forming a protective layer that prevents the decomposition of other electrolyte components. While acetonitrile also offers a wide electrochemical window, benzonitrile's bulky structure and electronic properties provide a distinct solvation environment that can be leveraged to enhance stability and Li⁺ transport kinetics in high-voltage applications.

Evidence DimensionOperational Voltage in Lithium Metal Battery Cycling
Target Compound DataEnables stable cycling at 4.5 V (NCM811||Li cell, 500 cycles with 80% retention)
Comparator Or BaselineStandard carbonate electrolytes, which typically show instability above 4.3-4.5 V vs. Li.
Quantified DifferenceDemonstrated long-term stability at high-voltage (4.5 V) where conventional electrolytes often fail.
ConditionsBenzonitrile-based electrolyte (BNE) in a LiNi0.8Co0.1Mn0.1O2 (NCM811) vs. Lithium metal cell.

For developing next-generation high-energy-density batteries, benzonitrile's inherent anodic stability makes it a critical solvent or co-solvent candidate over less stable standard electrolytes.

Effective Precursor for Heterocyclic Synthesis of Triazine-Based Materials

Benzonitrile is a key starting material for the synthesis of benzoguanamine and other substituted 1,3,5-triazines, which are used in protective coatings, molding resins, and as UV absorbers. The synthesis often involves the direct cyclotrimerization or condensation of benzonitrile with other reagents like dicyandiamide. This route provides a direct and efficient pathway to phenyl-substituted triazines. Using alternative precursors like benzoic acid would require additional synthetic steps, such as conversion to an amide and subsequent dehydration, making benzonitrile a more process-efficient choice for these specific targets.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect precursor for phenyl-substituted triazines via condensation/cyclotrimerization.
Comparator Or BaselineAlternative precursors like Benzoic Acid or Benzaldehyde, which require multi-step conversions to an intermediate nitrile or amide before cyclization.
Quantified DifferenceReduces the number of synthetic steps compared to starting from the corresponding carboxylic acid or aldehyde.
ConditionsSynthesis of benzoguanamine and other 1,3,5-triazine derivatives.

For manufacturers of triazine-based resins, coatings, or functional materials, procuring benzonitrile simplifies the production workflow, potentially reducing costs and improving overall yield.

High-Temperature Reaction Medium for Organic and Polymer Synthesis

As a reaction solvent for processes that must run above 100 °C, such as certain polymerizations, condensations, or inorganic syntheses where reactant solubility and high temperature are simultaneously required. Its high boiling point of 191 °C ensures low vapor pressure and minimal solvent loss under reflux conditions that would be impractical for acetonitrile.

Formulation of High-Voltage Electrolytes for Advanced Batteries

As a co-solvent or additive in the formulation of non-aqueous electrolytes for high-voltage (>4.5 V) lithium-ion and lithium-metal batteries. Its intrinsic anodic stability contributes to the formation of a stable cathode-electrolyte interphase, enabling long-term cycling performance where standard carbonate-based electrolytes would oxidatively decompose.

Direct Precursor for Phenyl-Substituted Triazine Resins and UV Stabilizers

In the industrial synthesis of benzoguanamine and other phenyl-triazine derivatives used in laminates, coatings, and performance plastics. Its use as a direct starting material provides an efficient synthetic route compared to multi-step processes starting from other benzene derivatives.

Source for Labile Ligands in Organometallic Catalysis and Synthesis

In the preparation of transition metal complexes, such as PdCl2(PhCN)2, where the benzonitrile ligand serves as a weakly coordinating placeholder. It can be easily displaced by stronger ligands, making these complexes versatile and soluble starting materials for catalyst synthesis.

Physical Description

Benzonitrile appears as a clear colorless liquid with an almond-like odor. Flash point 161°F. Denser (at 8.4 lb / gal) than water and slightly soluble in water. Used as a specialty solvent and to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Liquid
Colorless oil

XLogP3

1.6

Boiling Point

375.3 °F at 760 mm Hg (NTP, 1992)
191.1 °C
190.7 °C at 760 mm Hg
190.7 °C

Flash Point

161 °F (NTP, 1992)
70 °C (158 def F) (Closed cup)
75 °C c.c.

Vapor Density

3.6 (NTP, 1992) (Relative to Air)
Vapor specific gravity: 3.6
Relative vapor density (air = 1): 3.6

Density

1.01 at 77 °F (USCG, 1999)
1.0093 g/cu cm at 15 °C
Relative density (water = 1): 1.0

LogP

1.56 (LogP)
log Kow = 1.56
1.56

Odor

Odor of volatile oil of almond

Melting Point

9 °F (NTP, 1992)
-12.7 °C
-12.82 °C
-12.8 °C

UNII

9V9APP5H5S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal]

Use and Manufacturing

IDENTIFICATION: Benzonitrile is colorless oily liquid. It smells like almond and has a sharp taste. It dissolves in water. It may attack some plastics. USE: Benzonitrlie is used to make other chemicals, jet-fuel additive, in making rubber chemicals, in bleaching cotton, and as a solvent. EXPOSURE: People may be exposed to benzonitrile by breathing vapors when it is used as a solvent, car exhaust fumes or fumes from burning tires or automobile fires. Benzonitrile is a volatile component of baked potatoes, roasted filbert nuts, chickpeas, meat and some fish sauce. If benzonitrile is released to the environment, it can become a vapor in air at ordinary temperatures. It can be broken down in the air. Benzonitrile can move through soil. It is very soluble in water. It does not build up in aquatic organisms. Microbes in the soil and water will break down benzonitrile. RISK: Benzonitrile can irritate and burn skin and eyes. Inhaling it can irritate the nose and throat. Coughing and or shortness of breath can occur. Breathing in a high amount can cause build-up of fluid on the lungs. High exposure can also cause headache, nausea, vomiting, weakness, confusion, dizziness, tremors, convulsions, coma and death. It may affect the liver, kidneys and nervous system. Benzonitrile has not been tested for developmental or reproductive effects. The potential for benzonitrile to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 12th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 82.8 °F ; 5 mm Hg at 131.5° F; 10 mm Hg at 156.6° F (NTP, 1992)
0.77 mmHg
0.768 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 102

Pictograms

Irritant

Irritant

Other CAS

100-47-0

Wikipedia

Benzonitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by heating Na benzenesulfonate with NaCN or by adding benzenediazonium chloride solution to a hot aqueous NaCN solution containing CuSO4 and distilling.
From benzoic acid by heating with lead thiocyanate.
... The reaction of benzoic acid (or substituted benzoic acid) with urea at 220-240 °C in the presence of a metallic catalyst.
Benzonitrile can be produced in high yield by the vapor-phase catalytic ammoxidation of toluene.
For more Methods of Manufacturing (Complete) data for BENZONITRILE (6 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzonitrile: ACTIVE

Analytic Laboratory Methods

Determination of benzonitrile in aqueous solution by using GLC with flame ionization detector. The estimated detection limit is 1 mg/L.
Benzonitrile can be determined by GC/MS using purge-and-trap techniques. The determination limit for most compounds by this technique is <10 ppb. Recovery and precision measurements demonstrated that the method provided semiquantitative analysis for this volatile hazardous substance.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Hygroscopic: Handle and store under inert gas.

Interactions

Benzonitrile was tested for anticonvulsant effect in mice and gave protection against pentylenetetrazole-induced convulsions.
The extent of cyanide liberation and the effect of carbon tetrachloride pretreatment on the mortality of /mice/ differed among nitriles. Benzonitrile toxicity was clearly enhanced.
When sodium thiosulfate was given in multiple injections, it protected mice against death by propionitrile.
The toxic mechanism of nitriles and the effect of metabolic modifiers in mice were studied in relation to their physicochemical properties. All the test nitriles liberated cyanide both in vivo and in vitro, with the exception of benzonitrile, although the extent of liberation and the effect of carbon tetrachloride pretreatment on the mortality of animals differed among nitriles. From these results, test compounds were tentatively divided into 3 groups. In group 1, acute toxicity was greatly reduced by carbon tetrachloride pretreatment, in group 2, toxicity was not significantly changed or was somewhat enhanced, and in group 3, benzonitrile only, toxicity was clearly enhanced. The amount of cyanide was higher at death in the brains of mice given group 1 compounds, the level being comparable to that found in mice killed by dosing with potassium cyanide. The relation between log (1/LD50) and log p for the compounds in group 1 fitted a parabolic plot, while that for compounds in group 2 was linear. For most nitriles, the in vitro metabolism was inhibited when the incubation mixture contained either SKF-525A, carbon monoxide, or microsomes from mice treated with carbon tetrachloride. When mice were dosed with ethyl alcohol, metabolic enhancement of nitriles was seen compared with the control. However, ethyl alcohol, when added to the incubation mixture, inhibited the in vitro metabolism of nitriles. /Nitriles/

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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